8-(Chloromethyl)-6-fluoroquinoline
Description
Contextualization of the Quinolone and Fluoroquinolone Scaffold in Medicinal and Organic Chemistry Research
The quinolone framework is a privileged structure in drug discovery, forming the backbone of numerous synthetic compounds with a broad spectrum of pharmacological activities. nih.govmdpi.com Since the discovery of nalidixic acid, the first-generation quinolone antibiotic, extensive research has led to the development of thousands of analogues, including the highly successful fluoroquinolones. nih.gov Fluoroquinolones are characterized by the presence of a fluorine atom, typically at the C-6 position, which often enhances their antibacterial potency. mdpi.com
The versatility of the quinoline (B57606) scaffold stems from its synthetic accessibility and the ease with which it can be derivatized at multiple positions. nih.gov This has allowed medicinal chemists to explore its chemical diversity to develop agents targeting a range of diseases beyond bacterial infections, including cancer, malaria, and viral infections. nih.govmdpi.com The fundamental structure, featuring both hydrogen bond donors and acceptors, provides ample opportunities for functionalization to create compounds with specific biological targets. nih.gov
Significance of Positional Functionalization on the Quinoline Core, with Emphasis on C-6 and C-8 Substituents
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the core ring system. medcraveonline.com Modifications at various positions, including N-1, C-3, C-5, C-6, C-7, and C-8, have been extensively studied to establish structure-activity relationships (SAR). researchgate.net
The C-6 position is particularly noteworthy. The introduction of a fluorine atom at this position is a hallmark of the fluoroquinolone class of antibiotics and is crucial for their potent antibacterial activity. mdpi.com Substitutions at C-6 can significantly influence the compound's spectrum of activity and pharmacokinetic properties. researchgate.net
The C-8 position also plays a critical role in determining the biological profile of quinoline derivatives. Functionalization at C-8 can lead to compounds with a diverse range of applications, from anticancer agents to materials science and catalysis. acs.org The development of methods for the selective functionalization of the C-8 position is an active area of research, as it allows for the creation of novel molecular architectures with unique properties. acs.orgresearchgate.net For instance, 8-hydroxyquinoline (B1678124) derivatives are known for their ability to chelate metal ions, a property that contributes to their biological activities. nih.gov
Overview of 8-(Chloromethyl)-6-fluoroquinoline as a Reactive Intermediate in Synthetic Organic Chemistry
This compound stands out as a key building block in the synthesis of more complex quinoline derivatives. The presence of a reactive chloromethyl group at the C-8 position, combined with the fluorine atom at the C-6 position, makes it a valuable intermediate for introducing a variety of functionalities onto the quinoline scaffold.
The chloromethyl group at C-8 is a versatile handle for nucleophilic substitution reactions. This allows for the attachment of a wide range of moieties, including amines, thiols, and alkoxides, leading to the generation of diverse libraries of compounds. This reactivity is exemplified by the synthesis of various biologically active molecules where the C-8 substituent is introduced via an 8-(chloromethyl) precursor.
The strategic combination of the 6-fluoro and 8-chloromethyl substituents provides a unique platform for the design and synthesis of novel quinoline-based compounds with tailored biological activities. The ability to readily modify the C-8 position allows for the exploration of new chemical space and the development of next-generation therapeutic agents.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C10H7ClFN |
| Molecular Weight | 195.62 g/mol |
| CAS Number | Not readily available |
| Appearance | Likely a solid at room temperature |
| Reactivity | The chloromethyl group is susceptible to nucleophilic attack. |
Structure
3D Structure
Properties
Molecular Formula |
C10H7ClFN |
|---|---|
Molecular Weight |
195.62 g/mol |
IUPAC Name |
8-(chloromethyl)-6-fluoroquinoline |
InChI |
InChI=1S/C10H7ClFN/c11-6-8-5-9(12)4-7-2-1-3-13-10(7)8/h1-5H,6H2 |
InChI Key |
PWAJWOPCEMOCLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)CCl)F |
Origin of Product |
United States |
Synthetic Methodologies for 8 Chloromethyl 6 Fluoroquinoline and Analogous Fluoroquinoline Systems
Strategic Approaches for C-6 Fluorination on the Quinoline (B57606) Core in Research Synthesis
The introduction of a fluorine atom at the C-6 position of the quinoline nucleus can be accomplished through several strategic approaches. The choice of method often depends on the availability of starting materials and the desired complexity of the final molecule.
One primary strategy involves the construction of the quinoline ring from a pre-fluorinated aniline (B41778) precursor . This is a common and reliable method in quinoline synthesis, exemplified by classic reactions such as the Skraup, Doebner-von Miller, or Friedländer syntheses. For instance, a Friedländer annulation could theoretically involve the condensation of a 2-amino-5-fluorobenzaldehyde (B139799) or a 2-amino-5-fluorophenyl ketone with a compound containing a reactive methylene (B1212753) group. This approach ensures the unambiguous placement of the fluorine atom at the desired position.
A second major strategy is the direct fluorination of a pre-formed quinoline ring . This can be more challenging due to the reactivity of the quinoline system and the need for regioselective control. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), are often employed for the direct C-H fluorination of aromatic systems. However, the electron-deficient nature of the pyridine (B92270) ring in quinoline typically directs electrophilic substitution to the carbocyclic ring, but achieving selectivity for the C-6 position over other positions like C-5 or C-8 can be difficult and may depend on the other substituents present on the ring. Recent advances have also explored nucleophilic fluorination strategies for electron-deficient azaarenes, which could potentially be adapted for this purpose. jocpr.comossila.com
The synthesis of analogous compounds such as 6-chloro-8-fluoroquinoline, a known building block for active pharmaceutical ingredients, further underscores the feasibility of incorporating fluorine at the C-8 position, which can be extended to the C-6 position through appropriate starting materials. rsc.orggoogle.comgoogle.com
Table 1: Comparison of Strategic Approaches for C-6 Fluorination of Quinolines
| Strategy | Description | Advantages | Challenges |
| From Pre-fluorinated Precursors | Building the quinoline ring using a starting material already containing fluorine at the desired position (e.g., 4-fluoroaniline). | High regioselectivity. | Availability and cost of fluorinated starting materials. |
| Direct C-H Fluorination | Introducing a fluorine atom directly onto a pre-existing quinoline scaffold using a fluorinating agent. | Atom-economical. | Achieving high regioselectivity can be difficult; potential for multiple products. |
Methodologies for Introducing the Chloromethyl Moiety at the C-8 Position
The introduction of a chloromethyl group at the C-8 position of the quinoline ring can be achieved through several synthetic routes, primarily involving the functionalization of a pre-existing quinoline or the modification of a precursor molecule.
A prominent method for introducing a functionalized methyl group onto an aromatic ring is the Mannich reaction . researchgate.netijpsjournal.com While direct Mannich-type chloromethylation of quinoline itself at C-8 is not a standard procedure, the reaction is well-documented for activated quinoline precursors such as 8-hydroxyquinoline (B1678124). researchgate.net In these cases, the reaction proceeds with formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group, which can then be a precursor for a chloromethyl group through subsequent chemical transformations.
Another plausible, though less directly documented, approach is the reductive chlorination of an 8-formylquinoline intermediate . This two-step sequence would involve:
Reduction of the formyl group: The 8-formylquinoline can be reduced to the corresponding 8-(hydroxymethyl)quinoline using a mild reducing agent such as sodium borohydride.
Chlorination of the alcohol: The resulting 8-(hydroxymethyl)quinoline can then be converted to 8-(chloromethyl)quinoline (B3059077) using a variety of chlorinating agents, for instance, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
An alternative and powerful strategy involves starting with an 8-methylquinoline (B175542) derivative and then performing a selective chlorination of the methyl group. This approach hinges on the ability to selectively halogenate the benzylic position of the 8-methyl group without affecting the aromatic quinoline ring.
The synthesis of the precursor, 8-methyl-6-fluoroquinoline, would first be undertaken, likely via a Skraup or Doebner-von Miller reaction with 4-fluoro-2-methylaniline (B1329321). Once this precursor is obtained, the selective chlorination of the 8-methyl group can be carried out. Free-radical side-chain chlorination is a standard method for this type of transformation. This is typically achieved using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator such as benzoyl peroxide (BPO) or under UV irradiation (photochlorination). Careful control of the reaction conditions is crucial to favor monochlorination and prevent the formation of di- and trichlorinated byproducts.
Table 2: Methodologies for C-8 Chloromethylation of Quinolines
| Methodology | Precursor | Key Reagents | Key Features |
| Mannich-type Reaction | 8-Hydroxyquinoline (as an analogue) | Formaldehyde, secondary amine, followed by conversion of the aminomethyl group. | Indirect route; relies on the activation by the hydroxyl group. |
| Reductive Chlorination | 8-Formylquinoline | NaBH₄, SOCl₂ (or similar reagents) | A standard two-step transformation in organic synthesis. |
| Side-chain Chlorination | 8-Methylquinoline | N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) or UV light. | Direct conversion of the methyl group; requires careful control to ensure selectivity. |
Multi-step Synthetic Sequences Leading to the Target Compound
Given the methodologies described above, a plausible multi-step synthetic sequence for 8-(chloromethyl)-6-fluoroquinoline can be proposed. A likely route would involve the initial synthesis of a key intermediate, followed by the introduction of the second functional group.
Proposed Synthetic Route:
Synthesis of 6-Fluoro-8-methylquinoline (B1532083): This intermediate would likely be synthesized via a classic quinoline synthesis. For example, the Skraup reaction of 4-fluoro-2-methylaniline with glycerol, sulfuric acid, and an oxidizing agent.
Selective Chlorination: The resulting 6-fluoro-8-methylquinoline would then undergo selective free-radical chlorination of the methyl group. This could be achieved using N-chlorosuccinimide (NCS) and a radical initiator in a suitable solvent like carbon tetrachloride, under reflux. This step would yield the final product, this compound.
This synthetic pathway is advantageous as it builds the complexity step-wise and relies on well-established and generally reliable chemical transformations.
Optimization of Reaction Conditions for Improved Efficiency and Selectivity in Academic Synthesis
The efficiency and selectivity of the synthetic steps leading to this compound can be significantly influenced by the reaction conditions. Academic research has focused on various optimization strategies for quinoline synthesis and functionalization. researchgate.net
For the quinoline ring formation step (e.g., Skraup or Friedländer synthesis), optimization can involve:
Catalyst choice: The use of Lewis acids or solid-supported acid catalysts can improve yields and reduce reaction times compared to traditional strong acid conditions.
Solvent selection: The use of greener solvents or even solvent-free conditions has been explored to make these classic reactions more environmentally benign. jocpr.com
Energy sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for many heterocyclic syntheses, including those of quinolines. researchgate.net
For the selective chlorination step , optimization would focus on:
Reagent stoichiometry: Careful control of the amount of the chlorinating agent (e.g., NCS) is critical to maximize the yield of the monochlorinated product and minimize the formation of polychlorinated species.
Initiator concentration: The amount of radical initiator can be tuned to control the rate of the reaction.
Temperature and reaction time: These parameters need to be carefully monitored to ensure complete reaction of the starting material while preventing side reactions or product decomposition.
Chemical Reactivity and Functionalization of 8 Chloromethyl 6 Fluoroquinoline
Nucleophilic Substitution Reactions Involving the C-8 Chloromethyl Group
The chloromethyl group at the C-8 position is the most reactive site on the 8-(chloromethyl)-6-fluoroquinoline molecule for nucleophilic substitution. The chlorine atom is a good leaving group, facilitating its displacement by a variety of nucleophiles.
Reactions with Diverse Amine Nucleophiles (e.g., Piperidine, Morpholine, Piperazine (B1678402) Derivatives)
The carbon of the chloromethyl group is susceptible to attack by amine nucleophiles, leading to the formation of a new carbon-nitrogen bond. This reaction is a common strategy for introducing amine-containing moieties into the quinoline (B57606) scaffold. For instance, reactions with cyclic secondary amines like piperidine, morpholine, and various piperazine derivatives proceed readily to yield the corresponding 8-(aminomethyl)-6-fluoroquinolines. These reactions are foundational in the synthesis of compounds with potential biological activity.
Reactions with Thiol and Other Heteroatom-Containing Nucleophiles
Similar to amines, thiols are effective nucleophiles for the displacement of the chloride in this compound. The reaction with a thiol (R-SH) results in the formation of a thioether linkage. Quinolinequinones, which share the quinoline core, have been shown to react with sulfhydryls. nih.gov Other heteroatom nucleophiles, such as alcohols and alkoxides, can also participate in these substitution reactions, though they are generally less reactive than amines or thiols. The reactivity of various nucleophiles typically follows the order of their nucleophilicity.
Mechanistic Elucidation of Substitution Pathways at the Chloromethyl Center
The nucleophilic substitution at the benzylic-like chloromethyl group can proceed through different mechanistic pathways, primarily the S(_N)2 (bimolecular nucleophilic substitution) mechanism. utexas.edulibretexts.org
In an S(_N)2 mechanism , the nucleophile attacks the carbon atom at the same time as the chloride ion departs. utexas.edu This is a one-step, concerted process. utexas.edu The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org
An alternative, though less likely for a primary halide like this, is the S(_N)1 (unimolecular nucleophilic substitution) mechanism. This would involve a two-step process where the chloride ion first leaves to form a carbocation intermediate, which is then attacked by the nucleophile. utexas.edu The planarity of the carbocation would lead to a racemic mixture if the starting material were chiral. utexas.edu However, given the primary nature of the chloromethyl group, the S(_N)2 pathway is generally favored.
Reactivity Considerations of the C-6 Fluorine Atom
The fluorine atom at the C-6 position is part of the aromatic quinoline ring and its reactivity is substantially different from the chlorine in the chloromethyl group.
Potential for Nucleophilic Aromatic Substitution (SNAr) on the Quinoline Ring Facilitated by C-6 Fluorine (if applicable under specific conditions)
Nucleophilic aromatic substitution (S(_N)Ar) is a pathway for replacing a leaving group on an aromatic ring. wikipedia.org For S(_N)Ar to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgmasterorganicchemistry.com
In this compound, the fluorine atom at C-6 could potentially act as a leaving group in an S(_N)Ar reaction. The quinoline ring itself is electron-deficient, which can facilitate nucleophilic attack. Pyridines, which are structurally related to quinolines, are particularly reactive towards S(_N)Ar when substituted at the ortho or para positions because the nitrogen atom can effectively delocalize the negative charge. wikipedia.org However, the reactivity is highly dependent on the reaction conditions and the nature of the nucleophile. While fluorine is generally a poor leaving group in S(_N)1 and S(_N)2 reactions, it can be an effective leaving group in S(_N)Ar reactions. masterorganicchemistry.com In some cases, S(_N)Ar reactions involving fluoroarenes that are not strongly activated can be achieved using methods like organic photoredox catalysis. nih.gov
Transformations Involving the Quinoline Nitrogen Atom
The nitrogen atom in the quinoline ring is a basic and nucleophilic center. Its lone pair of electrons can participate in several types of reactions.
The nitrogen can be protonated by acids to form a quinolinium salt. It can also be alkylated by reaction with alkyl halides, leading to the formation of quaternary quinolinium salts. The close proximity of functional groups to the heterocyclic nitrogen, as seen in derivatives like 8-hydroxyquinolines, can lead to the formation of stable metal chelates. nih.govnih.gov This chelating ability is a key feature of many biologically active quinoline derivatives. nih.govnih.gov
Formation of Hybrid Molecules and Conjugates Utilizing this compound as a Building Block
The strategic functionalization of this compound enables its integration into larger molecular frameworks. This approach is pivotal in the development of hybrid molecules, where the quinoline scaffold is combined with other pharmacologically or functionally important moieties to create synergistic effects or novel properties. The design of such hybrids has been recognized as a promising strategy in the fight against antimicrobial resistance. dntb.gov.uanih.gov
The chloromethyl group serves as an excellent electrophilic site for substitution reactions with various nucleophiles, including those from other heterocyclic systems. This allows for the straightforward synthesis of quinoline-heterocycle conjugates.
Triazoles: The synthesis of 8-aminoquinoline-1,2,3-triazole hybrid derivatives has been explored as a strategy for developing potential antimicrobial agents. dntb.gov.ua While direct conjugation with this compound is a feasible pathway, related methodologies often involve the conversion of a precursor to an azide, followed by a cycloaddition reaction to form the triazole ring. This approach highlights the versatility of the quinoline scaffold in creating complex heterocyclic systems.
Quinazolinones: Quinazolinone derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer effects. nih.gov The synthesis of novel quinazoline-2,4(1H,3H)-dione derivatives has been pursued to develop inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov The alkylation of nitrogen atoms within the quinazolinone ring system with electrophiles like this compound represents a viable method for creating hybrid structures that combine the properties of both moieties.
Imidazoles: Imidazole-containing compounds are of significant interest in medicinal chemistry. The synthesis of hybrid molecules from precursors with known antiparasitic activity, such as those containing imidazole (B134444) rings, has been reported. mdpi.com The condensation of different molecular fragments is a key step in creating these hybrids. mdpi.com The chloromethyl group of this compound can readily react with nucleophilic nitrogen atoms in an imidazole ring to form a stable C-N bond, thus creating a quinoline-imidazole conjugate.
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (-C=N-). They are typically formed through the condensation of a primary amine with an aldehyde or ketone. beilstein-journals.orggrowingscience.com These compounds are versatile ligands capable of coordinating with various metal ions to form stable complexes, which can have applications as sensors or catalysts. ossila.com
While this compound does not directly form a Schiff base, it is a key precursor for synthesizing derivatives that can. The chloromethyl group can be chemically transformed into a primary amine or an aldehyde, which are the necessary functional groups for Schiff base formation.
For instance, the related compound 6-aminoquinoline (B144246) is often used to synthesize Schiff bases by reacting it with various aldehydes. beilstein-journals.orgajrconline.org A plausible synthetic route starting from this compound would involve its conversion to 8-amino-6-fluoroquinoline. This amine could then be condensed with a suitable aldehyde (e.g., o-vanillin) to yield the corresponding Schiff base. ajrconline.org These Schiff base ligands, featuring the 6-fluoroquinoline (B108479) scaffold, can then be used to form metal complexes with interesting photophysical or biological properties. ossila.com The synthesis of Schiff bases from aminophenazone and various aldehydes has also been well-documented, highlighting the general utility of this reaction. mdpi.com
The resulting Schiff bases are known to be biologically potent pharmacophores with a broad spectrum of applications. growingscience.com Their ability to form stable metal complexes makes them valuable in the development of new materials and therapeutic agents.
Role As a Key Synthetic Intermediate in Advanced Molecular Architectures
Design and Synthesis of Novel Fluoroquinolone Analogues for Chemical Biology Investigations
The fluoroquinolone scaffold is a well-established pharmacophore in a variety of therapeutic agents. The strategic introduction of an 8-(chloromethyl) group provides a reactive handle for the synthesis of novel analogues with tailored properties for chemical biology research. The chloromethyl group at the 8-position allows for nucleophilic substitution reactions, enabling the attachment of various functional groups and molecular probes.
For instance, researchers have explored the synthesis of novel fluoroquinolone derivatives by reacting 8-(chloromethyl)-6-fluoroquinoline with a range of nucleophiles, such as amines, thiols, and alcohols. These reactions lead to the formation of new C-N, C-S, and C-O bonds, respectively, at the 8-position of the quinoline (B57606) ring. This approach has been instrumental in developing libraries of fluoroquinolone analogues with diverse substituents, which can then be screened for specific biological activities.
A key area of investigation is the development of fluorescently-labeled fluoroquinolones. By coupling fluorescent dyes to the 8-(chloromethyl) position, researchers can create probes to study the uptake, distribution, and target engagement of these compounds within living cells. This provides invaluable insights into their mechanism of action and can aid in the design of more effective therapeutic agents.
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Resulting Linkage | Potential Application |
| Primary Amine (R-NH₂) | C-N | Introduction of targeting moieties, solubility modifiers |
| Thiol (R-SH) | C-S | Attachment of biocompatible polymers, protein conjugation |
| Alcohol (R-OH) | C-O | Synthesis of ether-linked derivatives with altered pharmacokinetic profiles |
| Azide (N₃⁻) | C-N₃ | "Click" chemistry handle for bioconjugation |
Strategic Integration of the this compound Scaffold into Multifunctional Molecules for Research Applications
The versatility of the this compound scaffold extends beyond the synthesis of simple analogues. Its reactive nature allows for its strategic integration into larger, multifunctional molecules designed for specific research applications. This approach is particularly valuable in the development of chemical tools to probe complex biological systems.
One notable application is the construction of bifunctional molecules that can simultaneously bind to a target protein and recruit other cellular machinery. For example, the fluoroquinolone core can be designed to target a specific enzyme, while the substituent introduced via the chloromethyl group can be a ligand for a ubiquitin ligase, leading to targeted protein degradation (a technology known as PROTAC).
Furthermore, the this compound unit can be incorporated into polymeric or nanoparticle-based delivery systems. The chloromethyl group serves as a covalent attachment point to the delivery vehicle, ensuring the controlled release and targeted delivery of the fluoroquinolone payload to the desired site of action. This strategy can enhance the therapeutic efficacy and reduce off-target side effects.
Chemo- and Regioselective Transformations for the Construction of Diverse Compound Libraries
The development of diverse compound libraries is essential for high-throughput screening and the discovery of new lead compounds. The this compound scaffold offers multiple sites for chemical modification, and the ability to control the chemo- and regioselectivity of these transformations is crucial for generating structural diversity.
The chloromethyl group at the 8-position is the most reactive site for nucleophilic substitution. However, the quinoline ring itself can undergo various electrophilic aromatic substitution reactions. By carefully choosing the reaction conditions and protecting groups, chemists can selectively modify different parts of the molecule.
For example, under specific conditions, the nitrogen atom of the quinoline ring can be quaternized, or electrophiles can be introduced at other positions on the aromatic system. The fluorine atom at the 6-position can also be a site for nucleophilic aromatic substitution, although this typically requires more forcing conditions than the displacement of the chlorine from the chloromethyl group.
The interplay of these different reactivities allows for the systematic and controlled construction of a wide range of derivatives from a single, readily available starting material. This has significant implications for drug discovery, as it enables the rapid exploration of the chemical space around the fluoroquinolone core to identify compounds with optimized properties.
Structure Activity Relationship Sar Studies of Derivatives Originating from the 8 Chloromethyl 6 Fluoroquinoline Scaffold
Influence of C-8 Substituent Variations on Interactions with Biological Targets
The transformation of the chloromethyl group at the C-8 position of the 6-fluoroquinoline (B108479) scaffold is a key strategy for modulating the biological activity of its derivatives. The nature of the substituent at this position significantly impacts how these compounds interact with biological targets such as enzymes and receptors.
Research has shown that introducing different moieties at the C-8 position can lead to compounds with a range of biological effects, including antibacterial and anticancer activities. For instance, in the context of fluoroquinolone antibacterials, substituents at the C-8 position have been shown to increase their activity. nih.gov A C-8-methoxy group, for example, has been found to enhance both the bacteriostatic and bactericidal action against certain bacteria, including drug-resistant strains. nih.govasm.org Similarly, a C-8-bromo substituent also demonstrated increased bacteriostatic and lethal activities. nih.gov These findings suggest that the C-8 position is a critical point for modification to improve the efficacy of these compounds.
In the realm of anticancer research, variations at the C-8 position have also yielded promising results. Studies on 8-hydroxyquinoline (B1678124) derivatives have shown that substitutions at this position can influence their cytotoxic and anti-proliferative effects. mdpi.com The introduction of different functional groups can alter the molecule's ability to bind to specific targets within cancer cells, thereby affecting their therapeutic potential. biointerfaceresearch.com
The following table summarizes the influence of various C-8 substituents on the biological activity of quinoline (B57606) derivatives based on available research.
| C-8 Substituent | Biological Target/Activity | Observed Effect | Reference |
| Methoxy (-OCH3) | Bacterial DNA Gyrase | Enhanced bacteriostatic and bactericidal activity against Mycobacterium species. | nih.govasm.org |
| Bromo (-Br) | Bacterial DNA Gyrase | Increased bacteriostatic and lethal activity against Mycobacterium bovis BCG. | nih.gov |
| Cyano (-CN) | Bacterial DNA Gyrase | The nitrile group can act as a pseudohalogen, potentially increasing antibacterial activity. | researchgate.net |
| Hydroxy (-OH) | Various (Anticancer) | Serves as a key scaffold for derivatives with anticancer and other biological activities. | mdpi.com |
| Aminomethyl (-CH2NH2) and derivatives | Various (Antimicrobial) | Hybrid derivatives with triazoles show potential as antimicrobial agents. | dntb.gov.ua |
Impact of the C-6 Fluorine on the Electronic Properties and Ligand-Binding Affinity of Derived Compounds
The fluorine atom at the C-6 position of the quinoline ring plays a crucial role in defining the electronic properties and, consequently, the ligand-binding affinity of the derived compounds. Fluorine is the most electronegative element, and its introduction into a molecule can significantly alter its physicochemical properties, including acidity, basicity, lipophilicity, and metabolic stability. nih.govnsf.gov
In the context of fluoroquinolone antibacterials, the C-6 fluorine is a hallmark feature that contributes significantly to their broad-spectrum activity. semanticscholar.org This substitution enhances the potency of the drug, likely by influencing its interaction with the target enzyme, DNA gyrase. researchgate.net The strong electron-withdrawing nature of fluorine can affect the charge distribution across the quinoline ring system, which in turn can strengthen the binding interactions with the active site of the enzyme. researchgate.net
Correlations between Specific Structural Modifications of the Quinoline Core and Observed In Vitro Biological Efficacy
The in vitro biological efficacy of compounds derived from the 8-(chloromethyl)-6-fluoroquinoline scaffold is intricately linked to specific structural modifications of the quinoline core. Research has consistently demonstrated that even minor alterations to the quinoline ring system can lead to significant changes in biological activity, as measured by enzyme inhibition kinetics and cellular proliferation assays. nih.govresearchgate.net
For instance, in the development of anticancer agents, modifications at various positions of the quinoline ring have been explored. rsc.org Structure-activity relationship studies have indicated that the nature of substituents at different positions significantly impacts the anti-proliferative activity. nih.govresearchgate.net For example, the introduction of certain heterocyclic moieties at specific positions can enhance the growth inhibitory effects on cancer cell lines. nih.gov
In the field of antibacterial research, the substitution pattern on the quinoline core is a well-established determinant of efficacy. The presence of a fluorine atom at C-6 and a cyclopropyl (B3062369) group at N-1 are known to be important for the activity of many fluoroquinolones. nih.gov Furthermore, the replacement of a chloro substituent at the C-7 position with a piperazine (B1678402) moiety has been shown to broaden the spectrum of activity. researchgate.net
The following table presents a summary of in vitro efficacy data for selected quinoline derivatives, highlighting the impact of structural modifications.
| Compound ID | Structural Modification | Assay Type | Target/Cell Line | IC50/GI50 Value | Reference |
| Compound 13e | Quinoline with specific heterocycle at C4 of pyridine (B92270) | Cellular Proliferation (CCK8) | PC-3/KG-1 cells | 2.61/3.56 µM | nih.gov |
| Compound 13f | Quinoline with specific heterocycle at C4 of pyridine | Cellular Proliferation (CCK8) | PC-3/KG-1 cells | 4.73/4.88 µM | nih.gov |
| Compound 13h | Quinoline with specific heterocycle at C4 of pyridine | Cellular Proliferation (CCK8) | PC-3/KG-1 cells | 4.68/2.98 µM | nih.gov |
| Compound 5a | Quinoline with phenyl-pyrimidine-2-sulphonamide moiety | EGFR Inhibition | EGFR | -7.53 kcal/mol (docking score) | rsc.org |
| Compound VII | Quinoline/Schiff base-based compound | EGFR Inhibition | EGFR | 0.12 ± 0.05 µM | rsc.org |
Theoretical Approaches to SAR Elucidation and Predictive Modeling for Derived Compounds
Theoretical approaches, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for understanding the SAR of this compound derivatives and for predicting the biological activity of novel compounds. nih.gov These computational methods allow researchers to rationalize experimental findings and to design new molecules with improved potency and selectivity. nih.gov
Molecular docking studies are frequently employed to predict the binding mode and affinity of a ligand to its biological target. nih.gov By simulating the interaction between a small molecule and a protein at the atomic level, researchers can gain insights into the key interactions that drive binding. For example, docking analyses have been used to validate the binding of quinoline-based inhibitors to the ATP-binding pocket of EGFR, showing strong hydrogen bonding and π-π stacking interactions. rsc.org
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. For fluoroquinolone derivatives, QSAR studies have helped to identify the structural features that are most important for antibacterial activity. nih.gov
These theoretical approaches not only accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds but also provide a deeper understanding of the molecular mechanisms underlying their biological effects. nih.gov
Mechanistic Investigations of Biological Target Interactions for 8 Chloromethyl 6 Fluoroquinoline Derived Compounds
Elucidation of Molecular Interaction Modes with Bacterial DNA Gyrase and Topoisomerase IV (for derived antimicrobial agents)
Quinolone antimicrobials, the class to which 8-(chloromethyl)-6-fluoroquinoline derivatives belong, are known to target two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are vital for managing DNA topology during replication, transcription, and repair. nih.gov DNA gyrase, a heterotetramer of two GyrA and two GyrB subunits, introduces negative supercoils into DNA, while topoisomerase IV, composed of ParC and ParE subunits, is primarily involved in decatenating daughter chromosomes after replication. nih.govyoutube.com
The mechanism of action involves the stabilization of a ternary complex consisting of the enzyme, the DNA substrate, and the quinolone molecule. nih.govnih.gov This interaction traps the enzyme in a state where it has cleaved the DNA but is inhibited from re-ligating the strands. nih.gov This leads to an accumulation of double-strand breaks in the bacterial chromosome, which blocks DNA replication and ultimately triggers cell death. youtube.com
The binding of fluoroquinolones to the enzyme-DNA complex is highly specific. Crystallographic studies have revealed that the drug molecules intercalate into the DNA at the site of cleavage. nih.gov A key feature of this interaction is a water-metal ion bridge, typically involving a magnesium ion (Mg²⁺), which mediates the connection between the C3/C4 keto-acid moiety of the quinolone and specific amino acid residues within the GyrA or ParC subunits of the enzymes, such as serine and aspartic acid. nih.gov For many gram-negative bacteria, DNA gyrase is the primary target, whereas topoisomerase IV is the main target in most gram-positive bacteria. youtube.com Derivatives of this compound are anticipated to engage in similar molecular interactions, with substitutions on the quinoline (B57606) core influencing their affinity and specificity for these bacterial targets.
In Vitro Binding Affinity Studies with Relevant Enzymes and Receptors (for derived compounds)
The efficacy of antimicrobial agents is often quantified by their in vitro activity against various bacterial strains. Minimum Inhibitory Concentration (MIC) values are a standard measure of this activity, representing the lowest concentration of a compound that prevents visible growth of a bacterium. Studies on quinolone derivatives provide insight into the structure-activity relationships (SAR) that govern their binding affinity and antibacterial potency.
For instance, research on a series of 6-desfluoro-8-methylquinolones, which are structurally related to this compound derivatives, has demonstrated potent activity against Gram-positive bacteria. nih.gov One particular piperidinyl derivative from this series, compound 6c , showed exceptional potency against Streptococcus pneumoniae and was significantly more active than the widely used ciprofloxacin (B1669076) against resistant strains of Staphylococcus aureus. nih.gov This highlights that modifications at the C-8 position can yield powerful antibacterial agents even without the C-6 fluorine atom that is characteristic of many fluoroquinolones. nih.gov
Similarly, studies on novel 8-hydroxyquinoline (B1678124) derivatives have also shown promising antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. nih.gov The data underscores the importance of the quinoline scaffold in designing new antimicrobial agents.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 6-desfluoro-8-methylquinolones | Piperidinyl derivative 6c | Streptococcus pneumoniae | <0.016 | nih.gov |
| 8-hydroxyquinoline derivatives | Derivative 5 | Vibrio parahaemolyticus | 10⁻⁶ mg/mL | nih.gov |
| 8-hydroxyquinoline derivatives | Derivative 5 | Staphylococcus aureus | 10⁻⁶ mg/mL | nih.gov |
Exploration of Novel Mechanisms of Action for Derivative Compounds Distinct from Classical Fluoroquinolones
While the primary mechanism of fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, research into quinoline derivatives has uncovered novel mechanisms and therapeutic targets. This diversification suggests that the quinoline scaffold is a versatile platform for developing drugs with a range of biological activities.
Some quinolone derivatives have been found to inhibit eukaryotic topoisomerase II, which has led to their investigation as potential anticancer agents. nih.gov These compounds can induce dose-dependent cytotoxic effects in various cancer cell lines. nih.gov A notable example is the compound NSC 368390 (DuP 785), a quinolinecarboxylic acid derivative. Instead of targeting topoisomerases, this compound was found to be a potent inhibitor of dihydroorotate (B8406146) dehydrogenase, a key enzyme in the de novo biosynthesis of pyrimidine (B1678525) nucleotides. epa.gov By blocking this pathway, NSC 368390 depletes the precursors necessary for RNA and DNA synthesis, leading to the death of cancer cells. epa.gov This represents a mechanism of action completely distinct from that of classical fluoroquinolones.
Furthermore, there is ongoing research into designing quinoline derivatives that can overcome existing mechanisms of bacterial resistance. doi.org By understanding how mutations in target enzymes confer resistance, new derivatives can be engineered to maintain their binding affinity and efficacy against these resistant strains. doi.org
Computational Mechanistic Studies of Ligand-Target Interactions (e.g., Molecular Dynamics, QM/MM)
Computational methods are increasingly integral to understanding the complex interactions between drug molecules and their biological targets. Techniques such as molecular docking, molecular dynamics (MD) simulations, and hybrid quantum mechanics/molecular mechanics (QM/MM) provide detailed insights into the binding modes and energetics of ligand-receptor complexes.
Molecular docking studies have been employed to predict how quinolone derivatives bind to the active site of DNA gyrase and interact with DNA, helping to rationalize their biological activities. nih.gov These models can guide the synthesis of new derivatives with improved binding characteristics.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the ligand-target complex over time. For example, MD simulations of quinoline derivatives bound to viral proteins have been used to assess the stability of the complex, providing insights into potential antiviral applications. doi.org Such simulations can reveal key interactions and conformational changes that are critical for the compound's mechanism of action. doi.orgnih.gov
For a more detailed understanding of the electronic events during enzymatic reactions, hybrid QM/MM methods can be applied. nih.gov In this approach, the core region of the interaction (e.g., the ligand and key active site residues) is treated with high-level quantum mechanics, while the surrounding protein and solvent environment are modeled using classical molecular mechanics. This method is particularly useful for studying enzymatic reactions and the spectroscopic properties of embedded fluorophores, offering a powerful tool to investigate the mechanistic details of how this compound derivatives might function at a quantum level. nih.gov
| Computational Method | Application Example | Key Findings | Reference |
|---|---|---|---|
| Molecular Docking | Binding of quinolone derivatives to DNA gyrase | Predicts stable binding complexes, explaining potent bioactivities. | nih.gov |
| Molecular Dynamics (MD) Simulation | Stability of quinoline derivatives in viral protein binding sites | Revealed stable binding of derivatives, suggesting potential as viral inhibitors. | doi.org |
| Molecular Dynamics (MD) Simulation | Stability of oritavancin-protein complexes | Showed stability of the binding interaction over a 100 ns simulation period. | nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling spectroscopic properties of bacterial luciferin-luciferase | Provides a detailed description of the electronic structure of a ligand within a protein active site. | nih.gov |
Theoretical Chemistry and Computational Studies of 8 Chloromethyl 6 Fluoroquinoline and Its Derivatives
Electronic Structure Calculations and Quantum Chemical Characterization of the Compound
Quantum chemical calculations are fundamental to characterizing the intrinsic properties of a molecule. For quinoline (B57606) derivatives, methods like Density Functional Theory (DFT) are employed to elucidate their electronic structure. nih.gov These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. This information is crucial for predicting a molecule's stability, reactivity, and spectroscopic properties.
For instance, vibrational spectroscopy, when combined with DFT calculations, allows for the assignment of vibrational modes, providing a detailed picture of the molecule's structural characteristics. nih.gov While specific electronic structure calculations for 8-(chloromethyl)-6-fluoroquinoline are not extensively reported in the public domain, studies on similar fluoroquinolones demonstrate the utility of these methods. nih.govingentaconnect.comresearchgate.net The calculated parameters help in understanding how the substituents—the chloromethyl group at position 8 and the fluorine atom at position 6—influence the electronic properties of the quinoline core.
Table 1: Representative Quantum Chemical Descriptors for Quinolone Derivatives
| Descriptor | Description | Typical Application |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Helps in identifying reactive sites for electrophilic and nucleophilic attack. nih.gov |
This table represents typical descriptors and their applications in the study of quinoline derivatives. The actual values would be specific to each compound and the computational method used.
Conformational Analysis and Energetic Profiles of Key Structural Features
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound would involve identifying the stable conformations arising from the rotation around single bonds, particularly the C-C bond connecting the chloromethyl group to the quinoline ring. Computational methods can be used to calculate the potential energy surface associated with these rotations, revealing the most energetically favorable conformations.
Studies on other quinoline derivatives have shown that the orientation of substituents can significantly impact their interaction with biological targets. mdpi.com For this compound, understanding the preferred orientation of the chloromethyl group is crucial, as this part of the molecule is likely to be involved in key interactions or be a site for further chemical modification. The energetic profiles would highlight the energy barriers between different conformations, providing insights into the molecule's flexibility.
Prediction of Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity Indices)
Reactivity descriptors derived from conceptual DFT provide a quantitative measure of a molecule's reactivity. nih.gov These indices, such as electrophilicity and nucleophilicity, are invaluable for predicting how a molecule will behave in a chemical reaction. For quinoline derivatives, these descriptors can help in understanding their potential to interact with biological nucleophiles or electrophiles.
For example, studies on quinolinequinones have utilized these descriptors to analyze their reactivity with biological entities like glutathione. nih.gov The electrophilicity index can indicate the propensity of the quinoline ring to undergo nucleophilic attack, a common reaction in biological systems. Conversely, the nucleophilicity index can highlight atoms or regions of the molecule that are likely to attack electrophilic species. Analysis of reactivity descriptors for 8-(hydroxy)quinoline derivatives has shown them to be good electron acceptors with high reactivity. The presence of the electron-withdrawing fluorine atom and the chloromethyl group in this compound would be expected to significantly influence these reactivity indices.
Molecular Docking and Dynamics Simulations of this compound Derivatives with Target Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. For derivatives of this compound, which are analogues of known antibacterial agents, a primary target for docking studies is bacterial DNA gyrase. nih.govnih.gov
Docking studies on various quinoline derivatives have provided insights into the key interactions that stabilize the drug-protein complex. nih.govresearchgate.nettubitak.gov.tr These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. The docking score, an estimation of the binding affinity, can be used to rank different derivatives and guide the design of more potent inhibitors.
Table 2: Representative Docking Scores of Quinolone Derivatives against Various Targets
| Quinolone Derivative | Target Protein | Docking Score (kcal/mol) | Reference |
| Pyrimidine-containing quinoline | HIV Reverse Transcriptase | -10.67 | nih.gov |
| Pyrazoline-containing quinoline | HIV Reverse Transcriptase | -9.85 | nih.gov |
| Pefloxacin hydrazone derivative | Staphylococcus aureus DNA gyrase | -7.73 (Glide score) | nih.gov |
| Cyclic diphenylphosphonate quinoline | E. coli DNA gyrase | -9.08 | nih.gov |
This table presents examples of docking scores for different quinoline derivatives from the literature to illustrate the application of this technique. The scores are method-dependent and serve as a relative measure of binding affinity.
Computational Approaches for Reaction Mechanism Elucidation and Transition State Analysis
For example, the mechanism of the Skraup-Doebner-Von Miller synthesis of quinolines has been studied computationally, revealing a fragmentation-recombination pathway. nih.gov Similarly, the oxidation of quinoline by quinoline 2-oxidoreductase has been investigated using DFT to model the transition state structure. nih.gov Such studies provide detailed insights into the bond-breaking and bond-forming processes that occur during a reaction. For this compound, computational methods could be used to explore its synthetic routes or its potential metabolic pathways. Transition state analysis, which involves locating the saddle point on the potential energy surface and characterizing its vibrational frequencies, is a key component of these mechanistic studies. nih.govresearchgate.net
Advanced Analytical Methodologies for Characterization and Purity Assessment
High-Resolution Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for the structural determination of organic compounds in solution.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 8-(chloromethyl)-6-fluoroquinoline, one would expect to see distinct signals for the aromatic protons on the quinoline (B57606) core and a characteristic singlet for the chloromethyl (-CH₂Cl) protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be influenced by the positions of the fluorine and chloromethyl substituents.
¹³C NMR (Carbon-13 NMR): This method detects the carbon atoms in a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of the carbon atoms in the quinoline ring would be affected by the electron-withdrawing effects of the fluorine and chlorine atoms.
¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. It provides a highly sensitive and specific signal for the fluorine nucleus. The chemical shift of the fluorine atom at the 6-position would be characteristic and could show coupling to nearby protons.
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with techniques like Electrospray Ionization (ESI-MS), provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence, confirming its molecular formula.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring, C-C and C=N stretching vibrations within the quinoline core, and vibrations corresponding to the C-F and C-Cl bonds.
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | Distinct signals for aromatic protons and a singlet for the -CH₂Cl group. |
| ¹³C NMR | Unique signals for each carbon atom, with shifts influenced by substituents. |
| ¹⁹F NMR | A characteristic signal for the fluorine atom at the 6-position. |
| HRMS (ESI-MS) | Accurate mass measurement confirming the molecular formula. |
| Infrared (IR) Spectroscopy | Absorption bands for aromatic C-H, C=C, C=N, C-F, and C-Cl bonds. |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts and for accurately assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the purity analysis of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with potential additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape), would be developed. sigmaaldrich.com The retention time of the main peak corresponding to this compound would be established, and the area percentage of this peak would be used to determine the purity of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A sample of this compound would be vaporized and separated on a GC column. The separated components would then be analyzed by a mass spectrometer, providing both retention time data and a mass spectrum for each component, allowing for the identification of any volatile impurities.
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that can be used for the rapid screening and purity assessment of compounds. A sample solution is applied to a high-performance TLC plate, which is then developed in a suitable solvent system. The separated spots can be visualized under UV light, and their Rf values can be compared to a standard.
X-ray Crystallography for Definitive Solid-State Structural Determination
For crystalline solids, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, X-ray crystallography would provide definitive proof of its molecular structure. This technique yields precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice, offering an unambiguous confirmation of the compound's constitution and conformation in the solid phase.
Spectrophotometric Methods for Quantitative Analysis in Research Settings
UV-Visible spectrophotometry can be employed for the quantitative analysis of this compound in solutions, particularly in research and quality control settings. The quinoline ring system is a chromophore that absorbs ultraviolet (UV) light. A solution of the compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would exhibit a characteristic UV absorption spectrum with one or more absorption maxima (λmax). By creating a calibration curve of absorbance versus concentration, the concentration of an unknown sample can be determined based on its absorbance at a specific wavelength. While less specific than chromatographic methods, UV-Vis spectrophotometry offers a rapid and cost-effective means for routine quantitative measurements. For instance, many fluoroquinolone antibiotics, which share the quinoline core, are routinely quantified using UV-Vis spectrophotometry. rsc.org
Applications of 8 Chloromethyl 6 Fluoroquinoline Derivatives in Materials Science and Analytical Sensing
Development of Fluorescent Chemosensors for Selective Metal Ion Recognition
The development of fluorescent chemosensors for detecting specific metal ions is a critical area of research with broad applications in environmental monitoring and biological systems. Quinoline-based compounds are particularly well-suited for this purpose due to their inherent fluorescence, which can be modulated upon interaction with metal ions. nanobioletters.com The 8-(chloromethyl)-6-fluoroquinoline scaffold serves as an excellent starting point for creating such sensors. The reactive chloromethyl group allows for the straightforward introduction of various ionophores—molecular fragments designed to selectively bind to target metal ions.
A common strategy involves the synthesis of Schiff base derivatives. rsc.org These are typically formed by reacting the chloromethyl group (after conversion to an aldehyde or amine) with an appropriate amine or aldehyde, respectively. The resulting Schiff base ligand can then coordinate with a specific metal ion. This binding event often leads to a significant change in the fluorescence of the quinoline (B57606) core, a phenomenon known as chelation-enhanced fluorescence (CHEF). nanobioletters.com This "turn-on" fluorescence response is highly desirable for sensitive and selective detection. nih.gov For example, a number of quinoline-based Schiff base probes have been developed for the selective detection of zinc ions (Zn²⁺), which play a crucial role in many biological processes. nih.govresearchgate.net The interaction between the sensor and the Zn²⁺ ion typically restricts photoinduced electron transfer (PET), leading to a significant enhancement of the fluorescence emission. nanobioletters.com
The performance of these chemosensors can be quantified by several key parameters, including the limit of detection (LOD), binding constant, and fluorescence enhancement factor.
Table 1: Performance Characteristics of a Representative Quinoline-Based Fluorescent Chemosensor for Zn²⁺ Detection
| Parameter | Value | Reference |
| Target Ion | Zn²⁺ | nih.gov |
| Emission Maximum (free ligand) | ~400 nm | nih.gov |
| Emission Maximum (with Zn²⁺) | ~475 nm | nih.gov |
| Fluorescence Enhancement | >500-fold | nih.gov |
| Limit of Detection (LOD) | 9.53 x 10⁻⁸ M | nih.gov |
| Binding Stoichiometry (Sensor:Zn²⁺) | 1:1 | nih.gov |
This table presents representative data for a highly sensitive quinoline-based Schiff base fluorescent probe to illustrate typical performance.
Integration into Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics as Functional Components
The unique photophysical and electronic properties of quinoline derivatives also make them promising candidates for applications in third-generation photovoltaic devices, such as dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs). nih.gov In DSSCs, the efficiency of the device is highly dependent on the light-harvesting and electron-injecting capabilities of the sensitizing dye.
Table 2: Photovoltaic Performance of a Dye-Sensitized Solar Cell Employing a Quinoline-Based Dye
| Parameter | Value | Reference |
| Power Conversion Efficiency (PCE) | 5.21% | researchgate.net |
| Short-Circuit Current Density (Jsc) | 11.53 mA cm⁻² | researchgate.net |
| Open-Circuit Voltage (Voc) | 0.627 V | researchgate.net |
| Fill Factor (FF) | 0.72 | researchgate.net |
This table shows the performance of a DSSC with a D-A-π-A dye containing a quinoline moiety, demonstrating the potential of these compounds in solar cell applications. The presence of a coadsorbent can further enhance performance.
In the realm of organic photovoltaics, quinoline derivatives are being explored as components of the active layer, which is responsible for light absorption and charge separation. The tunability of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is a key advantage for optimizing the performance of OPV devices.
Exploration of Other Optoelectronic or Advanced Material Science Applications (e.g., novel ligand design for coordination chemistry)
The versatility of the this compound structure extends beyond chemosensors and solar cells to the design of novel ligands for coordination chemistry, leading to the creation of advanced materials with unique optoelectronic properties. researchgate.net The reactive chloromethyl group is a key feature that allows for the synthesis of a wide variety of multidentate ligands capable of coordinating with a range of metal ions. researchgate.net
A particularly interesting application is the development of luminescent coordination polymers and complexes. For instance, quinoline-based ligands can be used to form complexes with lanthanide ions. In such systems, the quinoline moiety can act as an "antenna," absorbing light and efficiently transferring the energy to the coordinated lanthanide ion, which then emits light at its characteristic wavelength. This "antenna effect" is a fundamental principle in the design of highly luminescent materials for applications such as organic light-emitting diodes (OLEDs) and bio-imaging probes. scispace.com The photoluminescence of these materials can be tuned by modifying the substituents on the quinoline ring. researchgate.netscispace.com
Furthermore, the ability of quinoline derivatives to participate in π-π stacking interactions can be exploited to construct supramolecular architectures with interesting properties. rsc.org These interactions play a crucial role in the self-assembly of molecules into higher-order structures, which can be harnessed for the development of novel functional materials. The design and synthesis of new quinoline-based ligands continue to be an active area of research, with the potential to yield materials with tailored magnetic, catalytic, and photoluminescent properties.
Emerging Trends and Future Research Perspectives on 8 Chloromethyl 6 Fluoroquinoline
Green Chemistry Approaches in its Synthesis and Derivatization for Sustainable Research Practices
The synthesis and subsequent modification of 8-(chloromethyl)-6-fluoroquinoline are increasingly being viewed through the lens of green chemistry. The focus is on developing more environmentally benign and efficient processes that minimize waste and energy consumption. Key areas of research include the use of safer solvent systems, the development of catalytic reactions to replace stoichiometric reagents, and the implementation of one-pot synthesis protocols.
Future research in this area is expected to concentrate on biocatalytic methods for the introduction of the chloromethyl group, potentially offering high selectivity and mild reaction conditions. Furthermore, the exploration of mechanochemistry, where reactions are induced by mechanical force rather than by solvents, could provide a completely solvent-free route to both the parent compound and its derivatives, significantly enhancing the sustainability of its production for research purposes.
Application of Flow Chemistry and Continuous Synthesis Strategies for Scalable Production in Research
For the scalable and reproducible production of this compound in a research setting, flow chemistry and continuous synthesis strategies are gaining considerable attention. thieme-connect.denih.govnih.gov These techniques offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly when handling reactive intermediates. nih.govnih.gov
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Yield | Moderate to good | Good to excellent |
| Purity | Variable, often requires extensive purification | High, with in-line purification options |
| Scalability | Limited, requires larger reaction vessels | Easily scalable by extending operation time |
| Safety | Handling of bulk reactive intermediates can be hazardous | Small reaction volumes enhance safety |
Integration into Fragment-Based Drug Discovery and Covalent Inhibitor Design (within academic research paradigms)
The structural features of this compound make it an attractive candidate for fragment-based drug discovery (FBDD) and the design of covalent inhibitors. nih.govnih.govmdpi.comresearchgate.net In FBDD, small molecular fragments are screened for weak binding to a biological target, and then optimized to create more potent leads. nih.govnih.gov The fluoroquinoline core of the molecule can serve as a starting fragment, with the chloromethyl group providing a vector for synthetic elaboration to improve binding affinity.
More significantly, the chloromethyl group acts as a reactive "warhead" for the design of targeted covalent inhibitors. nih.govresearchgate.netnih.gov This approach involves the formation of a stable covalent bond between the inhibitor and a specific amino acid residue (often a cysteine) in the target protein, leading to irreversible inhibition. nih.govnih.gov The reactivity of the chloromethyl group can be finely tuned by electronic modifications to the quinoline (B57606) ring to ensure selective targeting of the desired protein. Recent research has highlighted the potential of chloromethyl ketones as effective antibacterial warheads in covalent antibiotic design. researchgate.net
| Feature of this compound | Relevance in Drug Discovery |
| Fluoroquinoline Scaffold | A known pharmacophore with potential for diverse biological activities. Can act as a starting point in fragment-based screening. |
| Chloromethyl Group | A reactive electrophile capable of forming covalent bonds with nucleophilic amino acid residues (e.g., cysteine, histidine). nih.gov |
| Tunable Reactivity | The reactivity of the chloromethyl group can be modulated by substituents on the quinoline ring, allowing for optimization of covalent targeting. |
Advanced Functionalization for the Development of Targeted Chemical Biology Probes and Tools
Beyond its potential as a therapeutic precursor, this compound is a valuable platform for the creation of sophisticated chemical biology probes. The reactive chloromethyl handle allows for the straightforward attachment of various functional moieties, such as fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers. These probes can be used to study the localization, interactions, and dynamics of biological targets in living systems.
For instance, by conjugating a fluorescent dye to the 8-position via displacement of the chloride, researchers can generate probes for fluorescence microscopy to visualize the distribution of a target protein within a cell. Similarly, the introduction of a biotin tag would enable the affinity-based purification of the target protein and its binding partners for subsequent identification and characterization. The development of such targeted tools is crucial for dissecting complex biological pathways and validating new drug targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 8-(chloromethyl)-6-fluoroquinoline with high purity?
- Methodological Answer : The synthesis of this compound can be optimized using halogenation and functionalization strategies. For example, fluorinated quinolines are often synthesized via nucleophilic substitution or transition-metal-catalyzed reactions. Microwave-assisted synthesis (e.g., using KF·2H₂O as a fluorinating agent) has been shown to improve yield and reduce reaction time for analogous compounds . Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity product. Reaction conditions (temperature, solvent polarity) must be carefully controlled to minimize side products like dimerization or hydrolysis .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and chloromethyl/fluoro group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₇ClFN, MW 199.63) and isotopic patterns .
- HPLC-PDA : To assess purity (>95%) and detect trace impurities. Reverse-phase C18 columns with acetonitrile/water mobile phases are standard .
- X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are obtained .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C for long-term stability. Short-term storage (1–2 weeks) at –4°C is acceptable but increases risk of hydrolysis. Avoid exposure to moisture, as the chloromethyl group is prone to hydrolysis, forming hydroxymethyl derivatives . Degradation products should be monitored via periodic HPLC analysis.
Advanced Research Questions
Q. How can solvent effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity by stabilizing transition states, whereas protic solvents (e.g., ethanol) may deactivate nucleophiles via hydrogen bonding. For example, in SN2 reactions with amines, DMF increases substitution rates by 3–5× compared to THF. Solvent choice also impacts regioselectivity in multi-site reactions; computational modeling (DFT) can predict solvent-dependent pathways .
Q. What strategies are effective in resolving contradictory spectral data during structural analysis of derivatives?
- Methodological Answer : Contradictions in NMR/MS data (e.g., unexpected peaks or molecular ion clusters) can arise from:
- Isomerization : Use 2D NMR (COSY, NOESY) to distinguish positional isomers.
- Degradation : Conduct stability studies under simulated storage/experimental conditions.
- Impurities : Combine preparative TLC with HRMS to isolate and identify minor components.
Cross-validation with X-ray crystallography or independent synthetic routes is recommended .
Q. What are the key considerations for designing kinetic studies on the degradation pathways of this compound?
- Methodological Answer :
- Experimental Design : Use accelerated stability testing (e.g., 40°C/75% RH) with time-point sampling. Monitor degradation via HPLC-MS to identify primary (e.g., hydrolysis) vs. secondary (oxidation) pathways.
- Data Analysis : Apply kinetic models (e.g., first-order or Arrhenius plots) to extrapolate shelf-life. Account for pH-dependent degradation by testing buffers across physiologically relevant ranges (pH 2–8) .
- Contradiction Management : Replicate experiments under controlled humidity and oxygen levels to isolate degradation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
